DG(18:3(9Z,12Z,15Z)/20:2(11Z,14Z)/0:0)
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Overview
Description
DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2], also known as 1-alpha-linolenoyl-2-eicosadienoyl-sn-glycerol or DAG(18:3/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
1-alpha-linolenoyl-2-[(11Z,14Z)-icosadienoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and (11Z,14Z)-icosadienoyl respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:5. It derives from an alpha-linolenic acid and an (11Z,14Z)-icosadienoic acid.
Scientific Research Applications
1. Nondestructive Assay Techniques in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is a nondestructive assay technique for determining the composition of nuclear materials. It compares fission product gamma-ray peak intensities to analyze high-radioactivity nuclear material. This technique involves optimizing a moderator system for a 252Cf neutron source, enhancing practical safeguards in nuclear material analysis (Rodriguez et al., 2019).
2. Modeling Diesel Electric Generator Emissions
Artificial neural networks (ANN) have been used to predict CO2 emissions from diesel electric generators (DGs). This model helps in forecasting CO/CO2 ratios, flue gas temperature, and gross efficiency of DGs, contributing to the reduction of air pollution and greenhouse gas emissions (Ganesan et al., 2015).
3. Distributed Generation Technologies in Power Systems
Distributed generation (DG) represents a shift in electric power generation, using generators located at load sites rather than centralized units. This approach changes how electric power systems operate, improving efficiency and reducing transmission losses (El-Khattam & Salama, 2004).
4. Molecular Dynamics of Lipid Membranes
Molecular dynamics simulations study lipid membranes, such as those composed of glycolipids and phospholipids. These studies explore the properties of lipid bilayers and their interactions, providing insights into cellular membrane dynamics (Kapla et al., 2012).
5. Optimization in Smart Distribution Grids
Optimal placement and sizing of DG in smart distribution grids are crucial for economic and operational efficiency. Algorithms like the Bat Algorithm (BA) are employed to maximize benefits while considering system constraints, enhancing the performance of the power distribution system (Buaklee & Hongesombut, 2014).
6. Membrane Lipid Structure Analysis
Carbon-13 and proton magic-angle sample-spinning nuclear magnetic resonance studies of glycolipid-water systems provide insights into lipid headgroup, backbone, and acyl chain dynamics. This research is significant for understanding the structural and dynamic properties of biological membranes (Adebodun et al., 1992).
properties
Product Name |
DG(18:3(9Z,12Z,15Z)/20:2(11Z,14Z)/0:0) |
---|---|
Molecular Formula |
C41H70O5 |
Molecular Weight |
643 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-19,21,39,42H,3-5,7,9-10,15-16,20,22-38H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,21-18-/t39-/m0/s1 |
InChI Key |
GRGDLDNREYVILP-CNWVQWJYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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